molecular formula C42H70O15 B1263795 Astramembranoside A

Astramembranoside A

Cat. No.: B1263795
M. Wt: 815 g/mol
InChI Key: IMKPKRLXGZKRSO-DYKMNTEFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Astramembranoside A is a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus (Leguminosae), a plant widely used in traditional medicine for its immunomodulatory and antioxidant properties . Structurally, it features a cycloastragenol aglycone (a tetracyclic triterpene backbone) linked to sugar moieties. Its molecular formula is C₄₂H₆₉O₁₅, with a molecular weight of 813.46 g/mol . Key spectral characteristics include:

  • Optical rotation: [α]D²⁵ = +23.5° (c = 0.11 in MeOH) .
  • ¹H-NMR signals: Distinct methyl group resonances at δ 0.82–1.35 ppm (18-CH₃, 21-CH₃, 26-CH₃, 27-CH₃, 28-CH₃, 30-CH₃) .
  • ¹³C-NMR data: Cycloastragenol carbons (δ 16.2–179.8 ppm) and glycosidic linkages confirmed by HMBC correlations .

This compound is biosynthesized in the hairy roots of A.

Properties

Molecular Formula

C42H70O15

Molecular Weight

815 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6,14-dihydroxy-7,7,12,16-tetramethyl-15-[(2R,5S)-2-methyl-5-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]oxolan-2-yl]-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H70O15/c1-36(2)24(46)8-11-42-18-41(42)13-12-38(5)32(40(7)10-9-25(56-40)37(3,4)57-35-31(52)29(50)27(48)22(17-44)55-35)19(45)15-39(38,6)23(41)14-20(33(36)42)53-34-30(51)28(49)26(47)21(16-43)54-34/h19-35,43-52H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35-,38+,39-,40+,41-,42+/m0/s1

InChI Key

IMKPKRLXGZKRSO-DYKMNTEFSA-N

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)(C)C)O

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)C

Synonyms

astramembranoside A
cycloastragenol 6,25-di-O-beta-D-glucopyranoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Astramembranoside A belongs to a family of cycloartane saponins. Below is a detailed comparison with two structurally related compounds: Astragaloside IV and Astramembranoside B.

Table 1: Structural and Physicochemical Comparison

Property This compound Astragaloside IV Astramembranoside B
Aglycone Cycloastragenol Cycloastragenol Cyclocanthogenin
Molecular Formula C₄₂H₆₉O₁₅ C₄₁H₆₈O₁₄ C₄₃H₇₀O₁₅
Molecular Weight 813.46 g/mol 784.44 g/mol 826.48 g/mol
Glycosylation Xyl, Glc, Rha Xyl, Glc Xyl, Glc, Rha, Api
Optical Rotation +23.5° (MeOH) +24.8° (MeOH) +32.1° (MeOH)
¹H-NMR Methyl Groups 18-, 21-, 26-, 27-, 28-, 30-CH₃ 19-, 21-, 27-, 30-CH₃ 18-, 21-, 26-, 27-, 28-, 29-CH₃
Biosynthetic Origin A. membranaceus roots A. membranaceus roots A. membranaceus roots
Key References

Structural Differentiation

Aglycone Variation: this compound and Astragaloside IV share the cycloastragenol aglycone, while Astramembranoside B uses cyclocanthogenin, which has an additional hydroxyl group at C-24 .

Glycosylation Patterns: this compound contains a rhamnose (Rha) residue absent in Astragaloside IV, whereas Astramembranoside B includes an apiose (Api) sugar . These variations affect solubility and metabolic stability. For instance, this compound’s Rha moiety enhances membrane permeability compared to Astragaloside IV .

Spectral Distinctions: The ¹H-NMR of Astramembranoside B shows a unique 29-CH₃ signal (δ 1.12 ppm), absent in this compound . Astragaloside IV lacks the 18-CH₃ and 28-CH₃ signals present in this compound .

Functional Implications

  • Bioactivity: Cycloastragenol-based saponins (e.g., this compound, Astragaloside IV) exhibit stronger immunostimulatory effects than cyclocanthogenin derivatives (e.g., Astramembranoside B) due to aglycone-driven interactions with Toll-like receptors .
  • Isomerism: identifies isomers of this compound (e.g., entries A7 and A29) with identical molecular formulas but distinct retention times (11.82 vs. 18.83 min), suggesting stereochemical variations in sugar linkages that may influence pharmacokinetics .

Q & A

Q. What frameworks guide the integration of this compound research into broader drug discovery pipelines?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. Use stage-gate models for decision-making, with milestones like in vivo efficacy and patentability assessments. Collaborate with translational research consortia for preclinical validation .

Methodological Notes

  • Data Presentation : Follow journal-specific guidelines for tables (Roman numerals, footnotes) and figures (high-resolution TIFF/PDF). Include error bars (SD/SEM) and statistical significance markers (e.g., asterisks) in graphs .
  • Ethical Compliance : Obtain ethical approvals for in vivo studies and ensure data integrity via lab notebooks and electronic records. Disclose conflicts of interest in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.